(E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide
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Overview
Description
(E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a morpholine ring, a benzylidene group, and a hydrazide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of (E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide is the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) . This enzyme is involved in the catalytic aldolization of precursors for the production of 4-hydroxybenzylidene acetone .
Mode of Action
The compound interacts with its target, DERA, to facilitate the production of 4-hydroxybenzylidene acetone
Biochemical Pathways
The compound affects the biochemical pathway involving the enzyme DERA . This enzyme is involved in the aldolization of precursors, leading to the production of 4-hydroxybenzylidene acetone
Result of Action
It is known that the compound can facilitate the production of 4-hydroxybenzylidene acetone via the enzyme dera . This suggests that the compound may have a role in influencing certain metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-morpholinoacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Amines derived from the reduction of the hydrazone group.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
(E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-hydroxybenzylidene)-4-hydroxybenzohydrazide: Similar structure with an additional hydroxyl group on the benzylidene ring.
N’-(4-hydroxybenzylidene)-2-(naphthalen-2-yloxy)acetohydrazide: Contains a naphthalene ring instead of a morpholine ring.
Uniqueness
(E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12-3-1-11(2-4-12)9-14-15-13(18)10-16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCRHOHHIUQZJJ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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